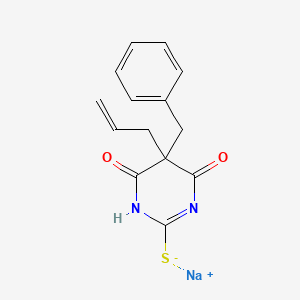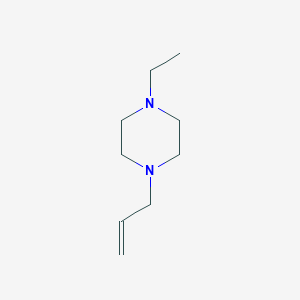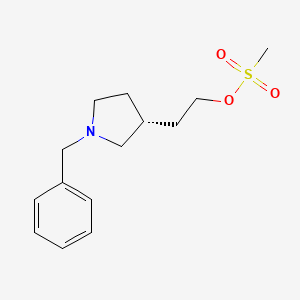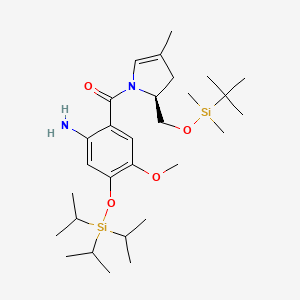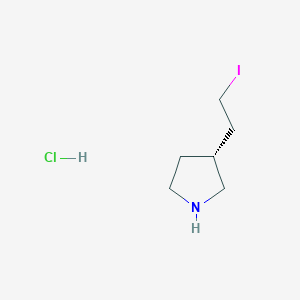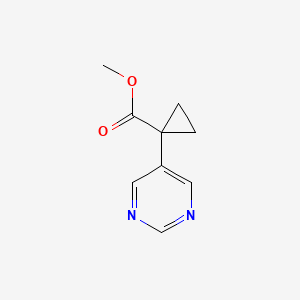
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid is a complex organic compound with a unique structure that includes both aromatic and sulfonic acid functional groups
Preparation Methods
The synthesis of (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylthiophenol with a diazonium salt derived from 4-aminobenzenesulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but generally involve binding to the target molecule and altering its activity or function.
Comparison with Similar Compounds
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can be compared with other similar compounds such as:
- (4-((2,5-Dimethoxyphenyl)thio)phenyl)diazenesulfonic acid
- This compound methyl ester
These compounds share similar structures but differ in specific functional groups or substituents, which can affect their chemical properties and applications
Properties
CAS No. |
50978-53-5 |
|---|---|
Molecular Formula |
C15H16N2O5S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(2,5-dimethoxy-4-methylphenyl)sulfanylphenyl]iminosulfamic acid |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-8-14(22-3)15(9-13(10)21-2)23-12-6-4-11(5-7-12)16-17-24(18,19)20/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
COEAVMAGUPVAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)SC2=CC=C(C=C2)N=NS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




